[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol
Description
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol is a substituted benzyl alcohol derivative featuring a pyrazole ring at the para-position of the phenyl group and a methyl group at the ortho-position. The hydroxyl group (-CH₂OH) enhances its polarity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. This compound is structurally related to other pyrazole-containing benzyl alcohols but is distinguished by its unique substitution pattern, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
(2-methyl-4-pyrazol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOIZYXAVAGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol typically involves the condensation of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde or 2-methyl-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-methyl-4-(1H-pyrazol-1-yl)phenylmethane.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol with structurally related compounds:
Substituent Effects on Properties
- Chloro Substituent ([3-chloro-...]methanol): The chloro group introduces electron-withdrawing effects, which may influence reactivity in substitution reactions. Its higher molecular weight (208.64 g/mol) could also affect crystallization behavior .
- Hydroxyl vs. Acetamide: The hydroxyl group in [2-methyl-...]methanol offers hydrogen-bonding capability, whereas the acetamide group in N-(4-(1H-pyrazol-1-yl)phenyl)acetamide provides stability against oxidation and metabolic degradation .
Biological Activity
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The compound features a hydroxyl group (-OH) attached to a phenyl ring, which enhances its reactivity and biological interactions. The pyrazole ring contributes to its pharmacological properties, allowing it to engage in various biochemical pathways.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit cell proliferation in various cancer types, including breast cancer (MDA-MB-231), prostate cancer, and lung cancer. A study demonstrated that pyrazole derivatives could inhibit key targets involved in cancer progression, such as topoisomerase II, EGFR, and VEGFR .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pazopanib | Renal Cell Carcinoma | 0.5 | |
| Ruxolitinib | Prostate Cancer | 0.7 | |
| Encorafenib | Colorectal Cancer | 0.4 | |
| This compound | Breast Cancer (MDA-MB-231) | TBD | Ongoing Studies |
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The presence of the hydroxyl group in this compound may enhance its ability to stabilize cell membranes and reduce inflammation markers in vitro. In various assays, these compounds have shown promising results in inhibiting pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity
| Compound Name | Test Model | Effectiveness (%) | Reference |
|---|---|---|---|
| This compound | HRBC Membrane Stabilization | 90% | Ongoing Studies |
| Other Pyrazole Derivatives | Various Models | 70%-85% |
Antimicrobial Activity
Emerging studies suggest that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The compound's ability to inhibit bacterial growth has been linked to its interaction with bacterial DNA gyrase and other essential enzymes .
Table 3: Antimicrobial Activity
| Compound Name | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | Ongoing Studies |
| Benzofuran-Pyrazole Derivatives | Staphylococcus aureus | 10 |
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with specific receptors can alter cellular signaling.
- Cellular Signaling Interference: Disruption of pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment: A study involving a library of pyrazole compounds showed promising results against enzalutamide-resistant prostate cancer cells, indicating potential for overcoming drug resistance .
- Breast Cancer Models: In vivo studies demonstrated that compounds based on the pyrazole scaffold significantly reduced tumor growth in mouse models of HER2-positive breast cancer .
Q & A
Basic: What synthetic methodologies are recommended for preparing [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol?
Answer:
The compound can be synthesized via condensation reactions involving substituted phenyl ketones and pyrazole derivatives. For example, a Mannich reaction or hydrazine-mediated cyclization (as seen in analogous pyrazole-containing structures) is often employed. Key steps include:
- Refluxing in ethanol/acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid for 7 hours) to promote cyclization .
- Purification via column chromatography (silica gel) followed by recrystallization using absolute ethanol or methanol .
- Yield optimization through stoichiometric control of reactants (e.g., 1:1 molar ratio of phenyl hydrazine to diketone precursors) .
Basic: How can the structure of this compound be experimentally validated?
Answer:
X-ray crystallography is the gold standard for structural confirmation:
- Use a Stoe IPDS-II diffractometer for data collection (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement with SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H atoms) .
- Hydrogen bonding analysis : Identify O–H···N interactions (e.g., hydroxyl to pyrazole nitrogen) to confirm molecular packing .
Complementary techniques : - FTIR to detect hydroxyl (≈3400 cm⁻¹) and pyrazole ring vibrations (≈1500–1600 cm⁻¹) .
- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .
Advanced: How should researchers address discrepancies in spectroscopic and crystallographic data for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions:
- Cross-validate data : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., dihedral angles between pyrazole and phenyl rings: 16.83°–51.68° ).
- Variable-temperature NMR : Detect conformational changes in solution (e.g., hindered rotation of the pyrazole moiety) .
- Thermogravimetric analysis (TGA) : Rule out solvent inclusion in crystals .
Advanced: What computational tools are recommended for modeling the crystal structure and electronic properties?
Answer:
- Structure solution : Use SHELXD for dual-space methods or SIR2014 for direct phasing .
- Refinement : SHELXL for high-resolution data (e.g., R factor < 0.05) with TWIN/BASF commands for twinned crystals .
- Visualization : ORTEP-3 for anisotropic displacement ellipsoids and hydrogen-bonding networks .
- Electronic properties : Gaussian09 or ORCA for DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Use methanol or ethanol for high-purity crystals (yield: ~45%) .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 ratio) .
- Solvent removal : Rotary evaporation under reduced pressure (<40°C) to prevent decomposition .
Advanced: How can researchers analyze intermolecular interactions in the solid state?
Answer:
- Hirshfeld surface analysis (via CrystalExplorer ) quantifies interactions (e.g., O–H···N, C–H···π) .
- Packing diagrams : Generate with Mercury or VESTA to visualize π-π stacking (e.g., centroid distances ~3.8 Å) .
- Energy frameworks : Calculate interaction energies (e.g., electrostatic vs. dispersion contributions) using CE-B3LYP .
Advanced: What strategies mitigate challenges in refining disordered solvent molecules in crystallography?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
